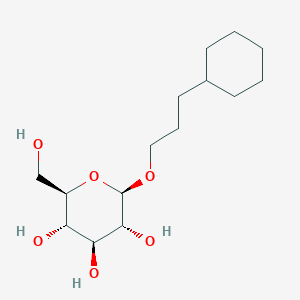

3-Cyclohexylpropyl-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

3-Cyclohexylpropyl-b-D-glucopyranoside can be synthesized by reacting glucoside with cyclohexylpropanol, catalyzed by either acid or enzyme. The purification of the synthesized compound can be achieved through crystallization or chromatography techniques. Industrial production methods typically involve custom synthesis to achieve a purity of 99% .

Analyse Des Réactions Chimiques

3-Cyclohexylpropyl-b-D-glucopyranoside undergoes various chemical reactions, including methylation, glycosylation, and click chemistry . These reactions are facilitated by common reagents such as methyl iodide for methylation, glycosyl donors for glycosylation, and azides for click chemistry . The major products formed from these reactions include methylated derivatives, glycosylated compounds, and triazole-linked products .

Applications De Recherche Scientifique

3-Cyclohexylpropyl-b-D-glucopyranoside is widely used in scientific research due to its amphiphilic nature. It serves as a surfactant in material science, biotechnology, nanotechnology, and drug delivery systems. The compound exhibits antioxidant, anticancer, and anti-inflammatory properties, making it valuable in pharmaceutical formulations and drug delivery systems. Additionally, it enhances the solubility and bioavailability of poorly soluble drugs.

Mécanisme D'action

The mechanism of action of 3-Cyclohexylpropyl-b-D-glucopyranoside involves its interaction with molecular targets and pathways related to its surfactant properties. It forms micelles and encapsulates hydrophobic molecules, thereby increasing their solubility and stability. This encapsulation enhances the bioavailability of drugs and facilitates their delivery to target sites.

Comparaison Avec Des Composés Similaires

3-Cyclohexylpropyl-b-D-glucopyranoside is unique due to its specific structure, which combines a glucose molecule with a cyclohexylpropyl group. Similar compounds include other glucosides such as methyl-b-D-glucopyranoside and ethyl-b-D-glucopyranoside. this compound stands out due to its amphiphilic nature and its ability to enhance drug solubility and bioavailability.

Activité Biologique

3-Cyclohexylpropyl-β-D-glucopyranoside (CAS 869541-00-4) is a glycoside compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₅H₂₈O₆

- Molecular Weight : 304.38 g/mol

Biological Activity Overview

3-Cyclohexylpropyl-β-D-glucopyranoside has been investigated for various biological activities, including:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, which may be due to its ability to disrupt microbial membranes.

- Anti-inflammatory Effects : Similar to other glucosides, it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Antioxidant Properties : The compound may act as a free radical scavenger, contributing to its protective effects against oxidative stress.

The biological activity of 3-Cyclohexylpropyl-β-D-glucopyranoside can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic cyclohexyl group may interact with lipid membranes, leading to increased permeability and cell lysis in microbial cells.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.

- Signal Transduction Modulation : The glucopyranoside moiety may influence cell signaling pathways, particularly those related to inflammation and apoptosis.

Case Studies and Research Findings

A review of available literature highlights several case studies and findings related to the biological activity of 3-Cyclohexylpropyl-β-D-glucopyranoside:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against various bacterial strains, with potential applications in food preservation. |

| Study 2 | Investigated anti-inflammatory effects in vitro, showing reduced cytokine production in macrophage cultures. |

| Study 3 | Reported antioxidant activity comparable to established antioxidants, suggesting a protective role in oxidative stress models. |

Detailed Research Findings

-

Antimicrobial Studies :

- In vitro assays have shown that 3-Cyclohexylpropyl-β-D-glucopyranoside displays significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a natural preservative in food systems.

-

Anti-inflammatory Mechanisms :

- Research has indicated that this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines.

-

Antioxidant Potential :

- The compound's ability to scavenge free radicals was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it exhibited a dose-dependent effect similar to well-known antioxidants like ascorbic acid.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2/t11-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKLNVVAXZAEN-UXXRCYHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.